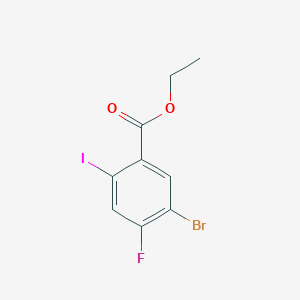

![molecular formula C17H17BrN6O B2525822 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-bromophenyl)-N-methylacetamide CAS No. 2320686-91-5](/img/structure/B2525822.png)

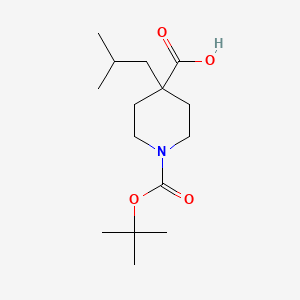

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-bromophenyl)-N-methylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

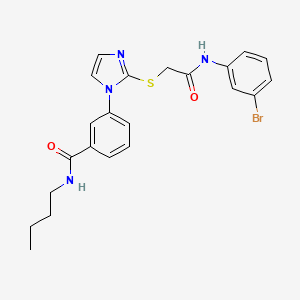

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-bromophenyl)-N-methylacetamide is a useful research compound. Its molecular formula is C17H17BrN6O and its molecular weight is 401.268. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activity

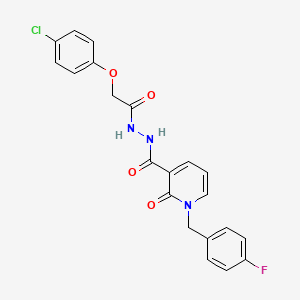

Compounds with structural features similar to the specified compound have shown significant antimicrobial and antifungal activities. For instance, derivatives of 1,2,4-triazolo[1,5-a]pyrimidine have been synthesized and tested for their in vitro antibacterial and antifungal activities, demonstrating comparable results to reference drugs such as ampicillin and fluconazole (Mostafa et al., 2008). This suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory Activity

The research also extends into anti-inflammatory applications, where related compounds have been evaluated for their effectiveness. For example, studies on indolyl azetidinones have revealed compounds prepared by certain synthetic pathways to possess anti-inflammatory activity, with some showing promise compared to non-steroidal anti-inflammatory drugs (NSAIDs) (Kalsi et al., 1990).

Anticancer Agents

Furthermore, the synthesis of 3-Heteroarylindoles as potential anticancer agents demonstrates the relevance of triazolo and pyridazine derivatives in cancer research. These compounds were evaluated against the MCF-7 human breast carcinoma cell line, where many showed moderate to high anticancer activity, comparing favorably with doxorubicin, a reference drug (Abdelhamid et al., 2016).

Antihistaminic Activity

The exploration of novel 4-(2-methylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones as new classes of H1-antihistaminic agents highlights the compound's structural analogs' potential in treating allergies. Some synthesized compounds in this class protected animals from histamine-induced bronchospasm, indicating significant antihistaminic activity (Alagarsamy et al., 2008).

Mecanismo De Acción

Target of Action

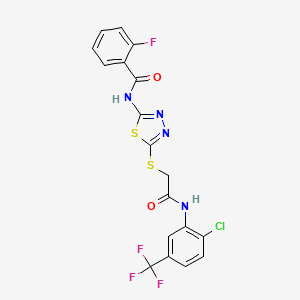

Similar compounds with a [1,2,4]triazolo[4,3-b]pyridazine core have been reported to inhibit c-met/vegfr-2 kinases . These kinases play crucial roles in cell growth and survival, and their inhibition can lead to the suppression of tumor growth and angiogenesis .

Mode of Action

It can be inferred from related compounds that it may interact with its targets (possibly c-met/vegfr-2 kinases) and inhibit their activity . This inhibition could lead to a decrease in cell proliferation and angiogenesis, contributing to its potential antitumor effects .

Biochemical Pathways

Inhibition of c-Met/VEGFR-2 kinases can disrupt these pathways, leading to decreased tumor growth and vascularization .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for related compounds . These studies can provide insights into the compound’s bioavailability and its behavior in the body.

Result of Action

Based on the potential inhibition of c-met/vegfr-2 kinases, it can be inferred that the compound may induce cell cycle arrest and apoptosis in cancer cells . This could result in decreased tumor growth and angiogenesis .

Análisis Bioquímico

Biochemical Properties

The 1,2,4-triazolo[4,3-b]pyridazine derivatives have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities

Cellular Effects

Preliminary studies suggest that this compound may have potential anticancer activities

Molecular Mechanism

Some studies suggest that it may work by inhibiting enzymes such as PARP-1 and EGFR, which are involved in cancer progression

Propiedades

IUPAC Name |

2-(4-bromophenyl)-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN6O/c1-22(17(25)8-12-2-4-13(18)5-3-12)14-9-23(10-14)16-7-6-15-20-19-11-24(15)21-16/h2-7,11,14H,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQKYUCBQGYYZSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)CC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-3-ethoxy-N-{1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}prop-2-enamide](/img/structure/B2525740.png)

![4-butyl-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2525742.png)

![3-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2525745.png)

![4-[(Cyclopropylsulfamoyl)methyl]benzoic acid](/img/structure/B2525748.png)

![Ethyl 4-[4-[(5-ethoxycarbonyl-4-methylthiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2525755.png)

![Tert-butyl 3-[4-(chloromethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate](/img/structure/B2525756.png)

![[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl benzoate](/img/structure/B2525757.png)

![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B2525762.png)